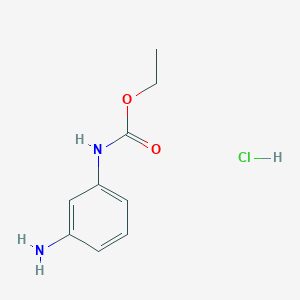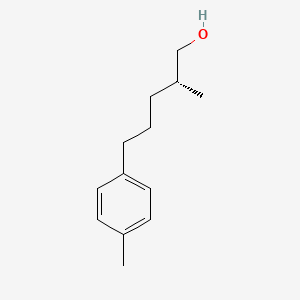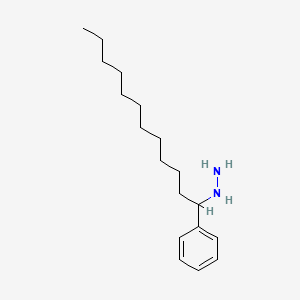
3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, has been described in the literature . These compounds were synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Chemical Reactions Analysis
The synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines has been shown to depend on the reactivity of the aldehyde . More reactive aldehydes, such as formaldehyde, could lead to the formation of the cyclization product, N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs, in moderate to good yields (34–94 %) .科学的研究の応用
Synthesis and Chemical Properties
- Fluorinated Heterocycles Synthesis : A study explored the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries, through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate. This process involves various chemical reactions and the use of benzamide as a directing group, demonstrating the compound's utility in synthesizing complex fluorinated structures (Wu et al., 2017).
Medical Imaging and Radiotracer Development
- PET Imaging of Solid Tumors : Benzamide analogs, including derivatives of tetrahydroquinoline, have been synthesized for use in positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. This highlights its potential application in cancer diagnosis (Tu et al., 2007).
Fluorophore Development for Biological Studies
- Fluorescence Studies : Novel fluorophores, including tetrahydroquinoline derivatives, have been designed and synthesized. These fluorophores have applications in studying nucleosides and oligodeoxyribonucleotides, indicating their use in molecular biology and genetics (Singh & Singh, 2007).
Pharmacological Applications
- Antimicrobial Agents : Novel fluorine-containing compounds with quinazolinone and thiazolidinone motifs, which may act as potential antimicrobial agents, have been synthesized and evaluated. This points towards its potential in developing new antimicrobial drugs (Desai, Vaghani, & Shihora, 2013).
Chemical Synthesis and Structural Studies
- Synthesis of Bridged Benzothiaoxazepine : A study focused on the diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, showcasing the compound's relevance in advanced organic synthesis (Borgohain et al., 2017).
Cancer Research
- Imaging Breast Cancer : Research on carbon-11 labeled benzamide analogs, including tetrahydroquinoline derivatives, has been conducted for imaging the proliferative status of breast tumors using PET. This emphasizes its role in cancer research and diagnostics (Tu et al., 2005).
将来の方向性
The studies disclose that tetrahydroisoquinolines are potentially interesting lead pharmacophores that should be further explored . The QSAR models provided insights into the physicochemical properties of the investigated compounds . This suggests that “3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” and similar compounds could be of interest for future research in medicinal chemistry.
特性
IUPAC Name |
3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-7-10-21(11-8-16)30(28,29)26-13-3-5-17-15-20(9-12-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLPUEXSHJOONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B2814942.png)
![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)
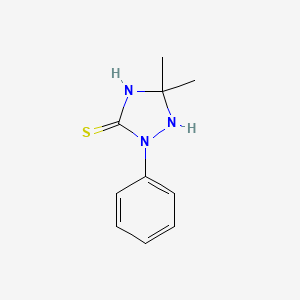
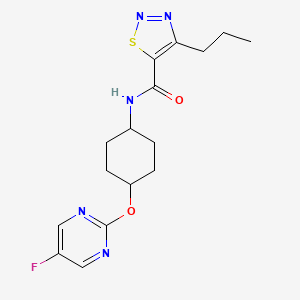

![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)
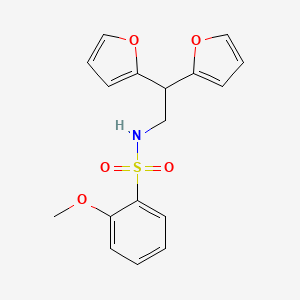
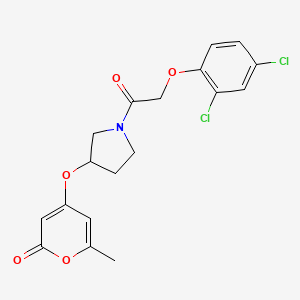
![1-(3-Chloro-4-methoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2814957.png)
